molecular formula C9H15IO2 B2840002 2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE CAS No. 1862934-93-7

2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE

Cat. No.: B2840002
CAS No.: 1862934-93-7
M. Wt: 282.121
InChI Key: DDUQAXLNEJKFOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of 1,9-dioxaspiro[4.5]decane as the starting material, which is reacted with iodomethane (CH3I) under basic conditions to introduce the iodomethyl group . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be potassium carbonate or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield 2-(Hydroxymethyl)-1,9-dioxaspiro[4.5]decane, while oxidation with potassium permanganate could produce 2-(Formylmethyl)-1,9-dioxaspiro[4.5]decane.

Scientific Research Applications

2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.

    Medicine: Research into its potential as a precursor for radiolabeled compounds used in diagnostic imaging and radiotherapy is ongoing.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE exerts its effects depends on the specific context of its use. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors that recognize iodine-containing molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE is unique due to its specific ring size and the presence of two oxygen atoms in the spirocyclic structure. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(iodomethyl)-1,9-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQAXLNEJKFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(O2)CI)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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